molecular formula C19H21N3O5S B11003789 ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11003789
M. Wt: 403.5 g/mol
InChI Key: WUCGRJPBUMYDMP-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the thiazole ring and the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .

Scientific Research Applications

Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of an indole core, a thiazole ring, and an ethyl acetate group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H21N3O5S/c1-5-27-16(23)8-11-10-28-19(20-11)21-18(24)13-9-12-14(25-3)6-7-15(26-4)17(12)22(13)2/h6-7,9-10H,5,8H2,1-4H3,(H,20,21,24)

InChI Key

WUCGRJPBUMYDMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

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